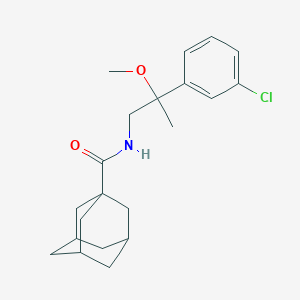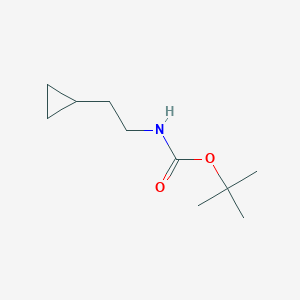![molecular formula C6H4ClN3O2S B2469847 Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride CAS No. 2219368-66-6](/img/structure/B2469847.png)
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is a heterocyclic compound with the molecular formula C6H4ClN3O2S . It has an average mass of 217.633 Da and a monoisotopic mass of 216.971268 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H . This indicates the molecular structure of the compound. For a detailed structural analysis, specialized software or resources that can interpret InChI codes may be needed.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Antimicrobial Activity
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is utilized in the synthesis of various heterocyclic compounds, such as isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[1,5-a]pyrimidines. These compounds demonstrate significant antimicrobial activities against gram-positive and gram-negative bacteria. The regioselectivity of 1,3-dipolar cycloadditions plays a crucial role in their synthesis (Zaki, Sayed, & Elroby, 2016).
2. Enzyme Inhibition and Antitumor Activity
Pyrazolo[1,5-b]pyridazines have been identified as selective cyclin-dependent kinase inhibitors, showing potential for treating solid tumors. This involves modifying the hinge-binding amine and the C(2)- and C(6)-substitutions on the pyrazolopyridazine core (Stevens et al., 2008).
3. Synthesis of Novel Colored Materials
Pyrazolo[1,5-b]pyridazine derivatives are also synthesized for their application in creating new colored materials. This involves the synthesis of 3-arylazo-8H-imidazo[1,2-b]pyrazolo[4,3-d]pyridazines, confirmed through spectroscopic and X-ray crystallographic analyses (Farghaly & Shawali, 2010).
Wirkmechanismus
Target of Action
Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride has been identified as a potential inhibitor of human kinases . The primary targets of this compound are the human kinases GSK-3β, CDK-2, and CDK-4 . These kinases play crucial roles in cell cycle regulation and signal transduction pathways, making them important targets for therapeutic intervention.
Mode of Action
The compound interacts with its targets through a process of selective inhibition . It binds to the active sites of the kinases, preventing them from phosphorylating their substrates and thus disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of these kinases by this compound affects multiple biochemical pathways. For instance, GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. CDK-2 and CDK-4 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized to improve its absorption, distribution, metabolism, and excretion (ADME) profile . This optimization has resulted in improved bioavailability, allowing the compound to reach its targets in the body more effectively .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of kinase activity, leading to disruption of the signaling pathways they regulate . This can result in cell cycle arrest and potentially induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTWLTLNQGXIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2469766.png)


![N-Benzyl-2-chloro-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]acetamide](/img/structure/B2469770.png)
![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)
![methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B2469772.png)


![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

